4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
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Description
4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H21N3O3S2 and its molecular weight is 463.57. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties Study and DFT Computations
Research conducted by Padalkar et al. (2015) explored the synthesis and photophysical properties of novel fluorescent triazole derivatives, including their absorption, emission, and quantum yields in various solvents. This study, while not directly involving the specified compound, highlights a methodological approach that could be applied to study the photophysical properties of 4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, contributing to potential applications in materials science, especially in the development of new fluorescent materials for sensing and imaging applications (Padalkar et al., 2015).
Anticancer Evaluation
A study by Salahuddin et al. (2014) focused on the synthesis, characterization, and in vitro anticancer evaluation of benzimidazole derivatives. Although this research does not specifically mention this compound, it underscores the potential of structurally complex benzamide derivatives in medicinal chemistry, particularly in the search for new anticancer agents. This suggests possible applications of the specified compound in drug discovery and oncology research, pending further investigation into its biological activities (Salahuddin et al., 2014).
Synthesis and Characterization of Benzamides
Saeed (2009) reported on the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing an efficient, clean, and rapid method for synthesizing benzamide derivatives. While the specific target compound is not discussed, the methodology highlighted in this paper could be relevant for the synthesis and characterization of this compound, potentially opening up avenues for research into its chemical properties and reactions (Saeed, 2009).
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-3-15-27(16-4-2)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-22-20-8-6-5-7-17(20)11-14-21(22)31-24/h3-14H,1-2,15-16H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHYCHUTGSPTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.